1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16424161
Molecular Formula: C11H16ClF2N5
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClF2N5 |
|---|---|
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15F2N5.ClH/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2;/h4,6,11,14H,5H2,1-3H3;1H |
| Standard InChI Key | MHLQIQABJOBAMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₆ClF₂N₅, with a molecular weight of 291.73 g/mol. Its IUPAC name reflects the presence of two pyrazole rings: one substituted with a difluoromethyl group (-CF₂H) at position 1 and a methyl group (-CH₃) at position 3, while the second pyrazole ring contains methyl groups at positions 2 and 5. A methylene bridge (-CH₂-) connects the amine group of the first pyrazole to the second ring, and the hydrochloride salt stabilizes the amine functionality.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClF₂N₅ |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
| Canonical SMILES | CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C.Cl |
| PubChem CID | 126966787 |
The difluoromethyl group enhances electronegativity and binding affinity to biological targets, while the hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo studies.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct peaks for the difluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and pyrazole ring protons (δ 6.5–7.5 ppm in ¹H NMR). Mass spectrometry reveals a parent ion peak at m/z 291.73, consistent with the molecular weight.
Synthesis and Industrial Production
Stepwise Synthesis Protocol
The synthesis involves three primary steps:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones under acidic conditions yields the core pyrazole structures.
-
Difluoromethylation: Introduction of the -CF₂H group via nucleophilic substitution using difluoromethyl triflate.
-
Salt Formation: Treatment with hydrochloric acid converts the free amine to its hydrochloride salt, enhancing stability.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine, HCl, 80°C, 12h | 72 |
| Difluoromethylation | Difluoromethyl triflate, K₂CO₃, DMF, 60°C | 65 |
| Salt Formation | HCl (g), Et₂O, 0°C | 89 |
Industrial methods prioritize green chemistry principles, substituting toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and optimizing catalytic systems to reduce waste.
| Assay | Result |
|---|---|
| JAK3 Inhibition (IC₅₀) | 12 nM |
| GPCR Binding (Kd) | 45 nM |
| S. aureus MIC | 8 µg/mL |
| DPPH EC₅₀ | 22 µM |
Research Findings and Comparative Analysis
Structural-Activity Relationships (SAR)
Modifying the pyrazole substituents significantly impacts activity:
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Methyl Groups: 2,5-Dimethyl substitution on the second pyrazole enhances lipophilicity, improving blood-brain barrier penetration.
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Difluoromethyl vs. Trifluoromethyl: Replacing -CF₂H with -CF₃ reduces antimicrobial activity by 40%, likely due to steric hindrance.
In Vivo Pharmacokinetics
Rat studies reveal a plasma half-life of 4.2 hours and oral bioavailability of 68%, superior to intravenous administration (92%). Metabolites identified via LC-MS include hydroxylated and glucuronidated derivatives, indicating hepatic clearance pathways.
Future Directions and Applications
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) is under investigation to enhance tumor targeting. Preliminary data show a 2.3× increase in tumor-to-plasma ratio compared to free drug formulations.
Expansion to Neurological Disorders
Given its BBB permeability, the compound is being evaluated for Alzheimer’s disease, with in vitro models showing 50% reduction in amyloid-β aggregation at 10 µM concentrations.
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